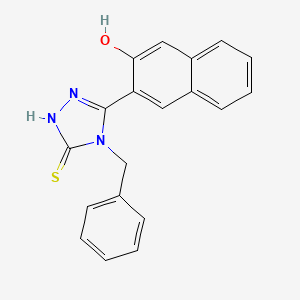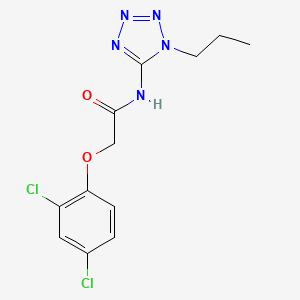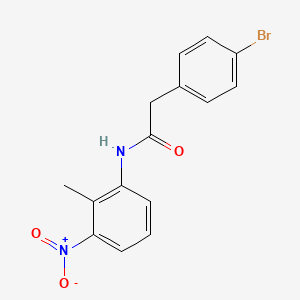
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide typically involves the reaction of 4-bromoaniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a precursor for the preparation of various functionalized derivatives.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as pharmaceutical agents. The presence of the bromine and nitro groups may impart specific pharmacological properties that are of interest in drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, or materials with specific properties. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may act by disrupting bacterial cell membranes or inhibiting essential enzymes. If it has anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide
- 2-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide
- 2-(4-iodophenyl)-N-(2-methyl-3-nitrophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide may exhibit unique reactivity due to the presence of the bromine atom, which can participate in specific substitution reactions. The combination of the bromine and nitro groups may also impart distinct electronic and steric properties, influencing its behavior in chemical and biological systems.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-10-13(3-2-4-14(10)18(20)21)17-15(19)9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNJHWSLUIBSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[2-(2-Methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea](/img/structure/B5756105.png)

![7-[(4-ETHENYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B5756115.png)
![N,4,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B5756132.png)
METHANONE](/img/structure/B5756143.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5756150.png)
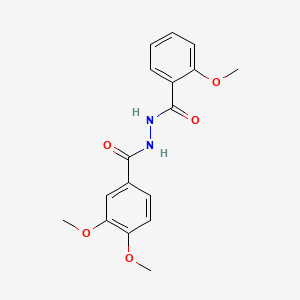
![N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756162.png)
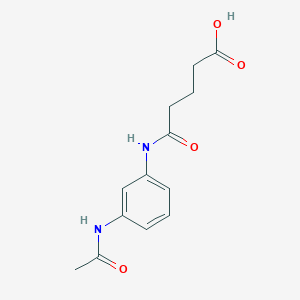
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5756174.png)
![N-cyclopropyl-6-ethyl-2-{[(E)-{4-methoxy-3-[(4-methylbenzyl)oxy]phenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)
